molecular formula C12H8O6 B14430296 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid CAS No. 78873-84-4

7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid

Katalognummer: B14430296
CAS-Nummer: 78873-84-4
Molekulargewicht: 248.19 g/mol
InChI-Schlüssel: SXUQKOYVMXNTTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the preparation of structurally similar compounds often involves the use of tris(trimethylsilyl)silane as a hydride source and visible light to promote intramolecular reductive cyclization . Additionally, the compound can be prepared by dissolving it in 0.5 M NaOH with heat as needed to yield a clear, colorless solution .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form different derivatives.
  • Reduction : Reduction reactions can modify the functional groups present in the compound.
  • Substitution : The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid involves its interaction with specific molecular targets. For instance, similar compounds like oxolinic acid inhibit DNA synthesis by interfering with enzymes such as DNA gyrase . This inhibition disrupts the replication process, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 7-Methyl-5-oxo-2H,5H-[1,3]dioxolo4,5-gbenzopyran-8-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

78873-84-4

Molekularformel

C12H8O6

Molekulargewicht

248.19 g/mol

IUPAC-Name

7-methyl-5-oxo-[1,3]dioxolo[4,5-g]isochromene-8-carboxylic acid

InChI

InChI=1S/C12H8O6/c1-5-10(11(13)14)6-2-8-9(17-4-16-8)3-7(6)12(15)18-5/h2-3H,4H2,1H3,(H,13,14)

InChI-Schlüssel

SXUQKOYVMXNTTO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC3=C(C=C2C(=O)O1)OCO3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.